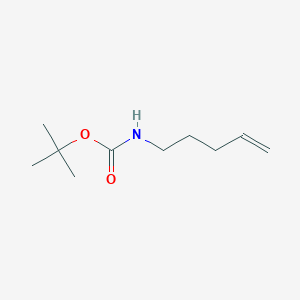

Tert-butyl pent-4-EN-1-ylcarbamate

Overview

Description

Tert-butyl pent-4-en-1-ylcarbamate (CAS 202925-92-6) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pent-4-en-1-yl chain. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . This compound is widely used in organic synthesis, particularly in palladium-catalyzed reactions for constructing pyrrolidines and other heterocycles . It is stored under dry conditions at 2–8°C and carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Preparation Methods

Core Synthetic Routes

The primary method involves Boc protection of the primary amine in pent-4-en-1-amine. This reaction is fundamental due to the stability of the Boc group under acidic and basic conditions, making it ideal for multi-step syntheses.

Laboratory-Scale Synthesis

The standard procedure employs:

- Reagents : Pent-4-en-1-amine, di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine (TEA) or DMAP).

- Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or methanol (MeOH).

- Conditions : 0–25°C, anhydrous atmosphere.

Mechanism :

- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of Boc₂O.

- Base Neutralization : The base (e.g., TEA) deprotonates the intermediate, facilitating the formation of the carbamate.

- Workup : Extraction with organic solvents (e.g., ethyl acetate), washing with brine, and purification via column chromatography or recrystallization.

Reaction Optimization Strategies

Key parameters influencing yield and selectivity include solvent choice, base selection, and temperature control.

Solvent Selection

| Solvent | Advantages | Disadvantages |

|---|---|---|

| DCM | High solubility for Boc₂O, fast kinetics | Toxicity, low boiling point |

| THF | Polar aprotic, compatible with moisture | Lower solubility for Boc₂O |

| MeOH | Cost-effective, polar protic | Competing nucleophilic attack by alcohol |

Recommendation : DCM is preferred for rapid reaction kinetics, while THF is suitable for moisture-sensitive systems.

Base Selection

| Base | Role in Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| TEA | Neutralizes HCl byproduct | 70–85 | 95–98 |

| Poly-guanidine | Reusable, reduces waste | 80–90 | 99.9 |

| DMAP | Accelerates reaction via catalysis | 85–90 | 95–97 |

Notes : Poly-guanidine (a reusable base) minimizes waste and improves scalability. DMAP enhances reaction rates but requires precise stoichiometry to avoid side products.

Industrial-Scale Production

Large-scale synthesis requires process optimization for cost, safety, and environmental compliance.

Key Steps

- Solvent Recovery : Reuse DCM or THF via distillation.

- Catalyst Recycling : Poly-guanidine can be regenerated for reuse.

- In-Line Monitoring : Use FTIR/Raman spectroscopy to track reaction progress in real-time.

Case Study: Scalable Boc Protection

A patent (CN103694142A) describes a method using poly-guanidine and Boc₂O in DCM:

- Conditions : Room temperature, 12–24 h, 1:2:1.5 molar ratio (amine:base:Boc₂O).

- Yield : 86–95% after filtration and solvent evaporation.

Advanced Methodologies

Telescoping Reactions

Process telescoping eliminates intermediate purification, reducing time and cost. For example:

- Step 1 : Boc protection of pent-4-en-1-amine.

- Step 2 : Direct use of crude product in subsequent alkylation or oxidation.

Comparative Analysis of Reported Methods

| Method | Yield (%) | Purity (%) | Scalability | Reference |

|---|---|---|---|---|

| Boc₂O/TEA/DCM | 70–85 | 95–98 | Moderate | |

| Boc₂O/Poly-guanidine/DCM | 86–95 | 99.9 | High | |

| Boc₂O/DMAP/THF | 85–90 | 95–97 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pent-4-EN-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl pent-4-en-1-ylcarbamate has been identified as a significant intermediate in the synthesis of compounds with potential therapeutic applications. Notably, its derivatives have shown inhibitory activity against protozoan parasites, specifically those belonging to the Trypanosomatidae family, which includes pathogens responsible for diseases such as leishmaniasis and Human African Trypanosomiasis (HAT) . The free amino group in the compound contributes to its biological activity, enhancing its effectiveness against these diseases .

Case Study: Inhibitory Activity Against Protozoan Parasites

- Research Findings : A study highlighted that derivatives synthesized from this compound exhibited high inhibitory activity against glycosidase enzymes, suggesting potential applications in treating viral infections (e.g., HIV), cancer, diabetes, and tuberculosis .

- Significance : This demonstrates the compound's versatility and potential impact on public health through the development of new therapeutic agents.

Synthetic Applications

The compound serves as a crucial building block in various synthetic pathways. Its utility has been demonstrated in palladium-catalyzed reactions, where it acts as an electrophile in the synthesis of more complex organic molecules . This includes its application in constructing spiro marine alkaloids, which are known for their biological activities .

Case Study: Synthesis of Spiro Marine Alkaloids

- Research Findings : In 2017, researchers successfully synthesized two spiro marine alkaloids using this compound as a key starting material through ring-closing metathesis (RCM) reactions .

- Implications : This highlights the compound's role in advancing synthetic methodologies and producing novel compounds with potential pharmacological properties.

Prodrug Development

Recent studies have explored the use of this compound in developing prodrugs designed for targeted delivery systems. These prodrugs demonstrate stability under physiological conditions and controlled release profiles, making them suitable for therapeutic applications .

Case Study: Cyclisation-Activated Prodrugs

- Research Findings : A study indicated that prodrugs synthesized from this compound displayed excellent stability and sustained release characteristics under simulated gastrointestinal conditions, suggesting their potential for colon-targeted therapies .

- Benefits : Such formulations can improve drug bioavailability and minimize side effects by ensuring that active compounds are released at specific sites within the body.

Mechanism of Action

The mechanism of action of tert-butyl pent-4-EN-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate (CAS 886576-64-3)

- Molecular Formula: C₁₂H₂₃NO₂

- Molecular Weight : 213.32 g/mol

- Key Differences :

- The addition of two methyl groups at the C2 position of the pent-4-en-1-yl chain increases molecular weight and steric bulk compared to the parent compound.

- This substitution likely enhances hydrophobicity and may influence reaction kinetics in catalytic processes due to steric effects.

- Synthetic Utility : Prepared via similar protocols as the parent compound, this derivative is used in asymmetric synthesis but lacks detailed hazard data in available sources .

(R,E)-(+)-tert-Butyl 2-(undec-2-en-1-yl)pyrrolidine-1-carboxylate (II-31s)

- Molecular Formula: C₂₀H₃₅NO₂

- Molecular Weight : 321.50 g/mol (estimated)

- Key Differences :

- Synthetic Pathway : Synthesized from tert-butyl pent-4-en-1-ylcarbamate (II-24a) and (E)-1-bromo-1-decene, highlighting the parent compound’s role as a versatile intermediate .

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Differences: Contains a hydroxymethyl group and a 4-methoxyphenyl substituent, introducing polar functional groups and aromaticity. No known hazards reported, suggesting substituents may reduce toxicity compared to the parent compound .

- Applications : Used in pharmaceutical research, emphasizing how structural modifications tailor compounds for specific biological interactions .

Comparative Data Table

Biological Activity

Tert-butyl pent-4-EN-1-ylcarbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a pent-4-en-1-yl chain with a carbamate functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.27 g/mol. The presence of the double bond in the pentyl chain suggests that this compound can participate in various chemical reactions, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.27 g/mol |

| Functional Groups | Carbamate, Alkene |

| Chemical Class | Organic Compound |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Research indicates that it may function as an inhibitor or activator of specific molecular targets, modulating their activity and influencing various biochemical pathways. This modulation can lead to significant effects on cellular processes, including metabolic pathways and signaling cascades.

Biological Activity and Applications

This compound has several potential applications in scientific research:

1. Medicinal Chemistry:

- It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

- The compound's structure allows for modifications that can enhance its therapeutic properties.

2. Biochemical Assays:

- It is utilized in enzyme mechanism studies, providing insights into the catalytic activities of various enzymes .

3. Organic Synthesis:

- As a building block, it is employed in the development of more complex organic molecules, contributing to advancements in synthetic chemistry .

Case Studies

Several studies have explored the biological implications of similar compounds, offering insights into the potential effects of this compound:

Study 1: Enzyme Interaction

A study demonstrated that compounds with similar carbamate functionalities could inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects .

Study 2: Pharmacological Potential

Research on related carbamates highlighted their role as prodrugs, which release active pharmaceutical ingredients under specific conditions. This approach could enhance drug delivery systems targeting specific tissues or conditions .

Chemical Reactions and Biological Implications

This compound undergoes various chemical reactions that can modify its biological activity:

Types of Reactions:

- Oxidation: Can lead to the formation of different carbamates with varying biological properties.

- Reduction: May convert the compound into amines or other derivatives, altering its reactivity and potential applications.

- Substitution: Nucleophilic substitutions can introduce new functional groups, enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl pent-4-en-1-ylcarbamate in a laboratory setting?

The synthesis typically involves carbamate formation via reaction of pent-4-en-1-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common procedure includes:

- Dissolving the amine in a polar aprotic solvent (e.g., THF or DCM).

- Adding Boc anhydride and a base (e.g., triethylamine or DMAP) at 0–25°C.

- Monitoring reaction progress via TLC or NMR until completion.

- Purification via column chromatography or recrystallization to isolate the product . Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm) and the alkene moiety (δ ~5.2–5.8 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC/GC : Assess purity, particularly for detecting unreacted starting materials or side products.

- Melting Point Analysis : Compare observed values with literature reports, though discrepancies may arise due to polymorphic forms .

Q. What safety precautions should be observed when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powders in unventilated areas .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place (<25°C) away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Solvent Selection : Use DCM for faster reaction kinetics compared to THF.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection.

- Temperature Control : Maintain 0°C during initial reagent mixing to minimize side reactions.

- Workup Optimization : Extract the product with ethyl acetate and wash with brine to remove unreacted reagents. Troubleshooting : Low yields may result from moisture ingress; ensure rigorous drying of solvents and glassware .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) across studies?

- Reproducibility Checks : Repeat measurements under standardized conditions (e.g., heating rate in melting point analysis).

- Polymorphism Screening : Use techniques like X-ray crystallography or DSC to identify crystalline forms.

- Cross-Validation : Compare data with structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate, mp 103–106°C ).

Q. What strategies can mitigate decomposition of this compound under varying storage conditions?

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the alkene.

- Desiccants : Include silica gel packs in storage containers to absorb moisture.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation pathways (e.g., hydrolysis or dimerization) .

Q. What are the key considerations for designing a scalable synthesis route while maintaining stereochemical integrity?

- Catalyst Loading : Optimize stoichiometry of Boc anhydride to avoid excess reagent, which complicates purification at scale.

- Green Chemistry : Replace DCM with 2-MeTHF, a safer solvent with similar polarity.

- Process Analytical Technology (PAT) : Use inline IR or Raman spectroscopy for real-time monitoring. Reference : Scalable routes for related carbamates emphasize avoiding racemization by minimizing acidic/basic conditions during workup .

Properties

IUPAC Name |

tert-butyl N-pent-4-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZABMBWHKURXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479443 | |

| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-92-6 | |

| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202925-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.